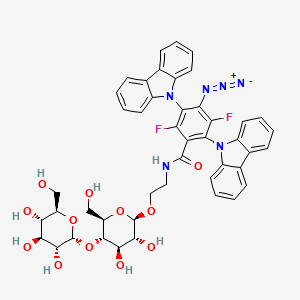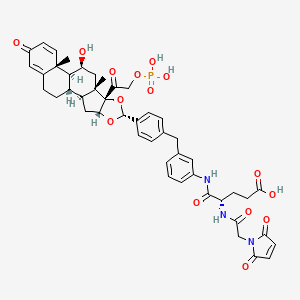
Mal-Cz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-Cz is a maltose-derived fluorescence-on imaging probe primarily used for the detection of Escherichia coli and Staphylococcus aureus . It has a molecular weight of 896.84 g/mol and a chemical formula of C45H42F2N6O12 . This compound is notable for its ability to turn on fluorescence upon binding to specific bacterial targets, making it a valuable tool in microbiological research and diagnostics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-Cz involves a photochemical reaction. A solution of the precursor compound (100 mg, 0.183 mmol) is dissolved in methanol (120 mL) and irradiated until the azide peak at 2118 cm^-1 disappears, which typically takes about 30 minutes . This reaction is monitored using infrared spectroscopy to ensure the complete conversion of the precursor to this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to maintain consistency across batches.
Analyse Des Réactions Chimiques
Types of Reactions
Mal-Cz undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group in this compound reacting with alkyne-containing molecules to form triazoles.
Fluorescence turn-on reaction: Upon binding to bacterial targets, this compound exhibits a fluorescence turn-on effect, which is crucial for its application in imaging.
Common Reagents and Conditions
Copper sulfate and sodium ascorbate: These are commonly used in the CuAAC reaction to catalyze the formation of triazoles.
Methanol: Used as a solvent in the photochemical synthesis of this compound.
Major Products
Triazoles: Formed from the CuAAC reaction.
Fluorescent complexes: Formed upon binding to bacterial targets, enabling imaging applications.
Applications De Recherche Scientifique
Mal-Cz has a wide range of applications in scientific research, including:
Microbiological research: Used to detect and image Escherichia coli and Staphylococcus aureus.
Diagnostic tools: Employed in the development of diagnostic assays for bacterial infections.
Chemical biology: Utilized in studies involving fluorescence imaging to track bacterial presence and behavior.
Mécanisme D'action
Mal-Cz exerts its effects through a fluorescence turn-on mechanism. The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules . Upon binding to bacterial targets, the fluorescence of this compound is activated, allowing for the visualization of the bacteria. This mechanism involves the interaction of this compound with specific molecular targets on the bacterial surface, leading to a conformational change that triggers fluorescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another widely used fluorescent dye, but it lacks the specificity for bacterial detection that Mal-Cz offers.
Rhodamine: Similar to fluorescein, rhodamine is a general fluorescent dye without the targeted bacterial detection capability.
DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to DNA, used in cell imaging but not specific to bacteria.
Uniqueness of this compound
This compound stands out due to its specificity for detecting Escherichia coli and Staphylococcus aureus . Unlike general fluorescent dyes, this compound’s fluorescence is activated upon binding to these bacterial targets, making it a powerful tool for targeted imaging and diagnostics in microbiological research.
Propriétés
Formule moléculaire |
C45H42F2N6O12 |
|---|---|
Poids moléculaire |
896.8 g/mol |
Nom IUPAC |
4-azido-2,5-di(carbazol-9-yl)-N-[2-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethyl]-3,6-difluorobenzamide |
InChI |
InChI=1S/C45H42F2N6O12/c46-32-31(43(61)49-17-18-62-44-41(60)39(58)42(30(20-55)64-44)65-45-40(59)38(57)37(56)29(19-54)63-45)35(52-25-13-5-1-9-21(25)22-10-2-6-14-26(22)52)33(47)34(50-51-48)36(32)53-27-15-7-3-11-23(27)24-12-4-8-16-28(24)53/h1-16,29-30,37-42,44-45,54-60H,17-20H2,(H,49,61)/t29-,30-,37-,38+,39-,40-,41-,42-,44-,45-/m1/s1 |
Clé InChI |
ONXSHNFAHVAQSR-ILRZTQHASA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4F)N=[N+]=[N-])N5C6=CC=CC=C6C7=CC=CC=C75)F)C(=O)NCCO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4F)N=[N+]=[N-])N5C6=CC=CC=C6C7=CC=CC=C75)F)C(=O)NCCOC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)

![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)

![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)
![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)



![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)

![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)


